molecular formula C10H14BrN B1291078 4-(4-Bromophenyl)butan-2-amine CAS No. 1017130-57-2

4-(4-Bromophenyl)butan-2-amine

Cat. No.: B1291078
CAS No.: 1017130-57-2
M. Wt: 228.13 g/mol
InChI Key: CVIOYLYCNCWKGX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of butanamine, where a bromophenyl group is attached to the second carbon of the butanamine chain

Scientific Research Applications

4-(4-Bromophenyl)butan-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)butan-2-amine typically involves the bromination of phenylbutanamine. One common method is the reaction of 4-phenylbutan-2-amine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired product. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutanamine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylbutanamine.

    Substitution: Formation of substituted phenylbutanamine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)butan-2-amine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)butan-2-amine: Contains a fluorine atom instead of bromine.

    4-(4-Methylphenyl)butan-2-amine: Contains a methyl group instead of bromine.

Comparison: 4-(4-Bromophenyl)butan-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets. Additionally, the bromine atom can participate in specific halogen bonding interactions, which are not possible with methyl or other substituents.

Properties

IUPAC Name

4-(4-bromophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIOYLYCNCWKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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